Sub-Picomolar Binding Affinity: Enpp-1-IN-15 vs. Next-Best In-Class Inhibitors
Enpp-1-IN-15 demonstrates an ultra-high binding affinity for ENPP1 with a Ki of 0.00586 nM (or 0.00600 nM as reported in BindingDB), which is approximately 7,000-fold more potent than the clinically characterized ENPP1 inhibitor Enpp-1-IN-12 (Ki = 41 nM) and over 2,500-fold more potent than Enpp-1-IN-27 (IC50 = 14.68 nM) . In the context of a 384-well biochemical assay with ENPP1 extracellular domain, this sub-picomolar Ki translates to near-stoichiometric inhibition of cGAMP hydrolysis at low nanomolar compound concentrations, whereas comparators require substantially higher dosing to achieve equivalent target occupancy [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 0.00586 nM (reported as 0.00600 nM in BindingDB) |
| Comparator Or Baseline | Enpp-1-IN-12: Ki = 41 nM; Enpp-1-IN-27: IC50 = 14.68 nM; Enpp-1-IN-11: Ki = 45 nM |
| Quantified Difference | ~7,000-fold lower Ki vs. Enpp-1-IN-12; ~2,500-fold lower Ki vs. Enpp-1-IN-27; ~7,600-fold lower Ki vs. Enpp-1-IN-11 |
| Conditions | Biochemical assay using ENPP1 extracellular domain (ECD) with test compounds plated in a 3x dilution scheme in a 384-well plate (BindingDB assay description). |
Why This Matters
This extreme difference in potency directly impacts the experimental concentration window required for full target engagement, minimizing the risk of off-target pharmacology and improving the signal-to-noise ratio in cGAMP accumulation assays.
- [1] BindingDB. BDBM705289: US20240376113, Compound 88a. Ki: 0.00600 nM. Assay: 384-well, 3x dilution scheme. View Source
